This compound is classified as a pyridine derivative due to the presence of the pyridine ring, and it also falls under the category of amino alcohols because of the hydroxyl group attached to the cyclohexane structure. The structural formula indicates that it may have implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol can be approached through various methods. A common synthetic route involves:
The exact parameters, including temperature and reaction time, can vary based on specific laboratory conditions and desired yield.
The molecular structure of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol can be described as follows:
This compound exhibits chirality at two centers, indicated by the (1R*,4R*) notation, suggesting that it exists in multiple stereoisomeric forms.
(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring its potential as a pharmaceutical agent.
The mechanism of action for (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol primarily involves its interaction with biological targets such as enzymes or receptors:
Further studies are needed to elucidate specific interactions at the molecular level.
The physical and chemical properties of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol include:
These properties are crucial for determining its suitability for various applications.
(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol has potential applications in several fields:
(1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol (CAS: 1233955-56-0) features a trans-cyclohexanol scaffold with axial chirality at positions 1 and 4, connected to a 5-aminopyridine moiety via a secondary amine linkage. The molecular formula is C₁₁H₁₇N₃O (MW: 207.27 g/mol), with a SMILES notation of "O[C@H]1CCC@HCC1" confirming the relative (R,R) stereochemistry [1]. This configuration positions both pharmacophoric elements (aminopyridine and hydroxycyclohexyl) in spatially optimized orientations for kinase binding.
The core pharmacophore comprises three critical elements:
Table 1: Structural Characteristics of (1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol
Property | Value |
---|---|
CAS Registry Number | 1233955-56-0 |
Molecular Formula | C₁₁H₁₇N₃O |
Molecular Weight | 207.27 g/mol |
Stereochemistry | (1R,4R)-trans configuration |
Key Pharmacophores | 5-Aminopyridine, trans-cyclohexanol |
Storage Conditions | Cold-chain recommended |
The compound emerged during structure-activity relationship (SAR) explorations of aminopyridine-based kinase inhibitors in the early 2010s. Its design principles trace back to seminal work on pyrimidine and triazine kinase inhibitors exemplified by:
This scaffold represents a structural simplification of complex polyheterocyclic kinase inhibitors, retaining critical pharmacophoric elements while improving synthetic accessibility. Its emergence coincided with pharmaceutical industry efforts to reduce molecular complexity in kinase drug discovery [2] [10].
This scaffold demonstrates multifaceted significance in oncology drug development:
Table 2: Research Applications of Related Aminocyclohexyl-Pyridinyl Scaffolds
Therapeutic Area | Biological Activity | Reference Compound |
---|---|---|
JAK2 Inhibition | IC₅₀ = 54.70 nM; HEL cell IC₅₀ = 0.57 μM | Macrocyclic pyrimidine derivatives [6] |
CDK4-Mediated Cancer | Tumor growth inhibition (95% in HCT116 xenografts) | R547 CDK inhibitor [3] |
Rho Kinase Modulation | Neurite outgrowth promotion | Y-27632 analogs [4] |
Angiogenesis Inhibition | Tie-2 kinase IC₅₀ < 10 nM | Pyridinyl triazine 63 [9] |
Despite its promise, significant research challenges persist:
Table 3: Critical Research Gaps and Methodological Approaches
Research Gap | Proposed Investigation | Relevance |
---|---|---|
Stereospecificity | Asymmetric synthesis of (1R,4R) and (1S,4S) enantiomers | Define stereochemical requirements for target engagement |
Metabolic Stability | Microsomal stability screening (+LC-MS metabolite ID) | Optimize metabolic liabilities |
Polypharmacology | KINOMEscan® profiling (>400 kinases) | Identify selectivity liabilities |
Resistance Mutations | Ba/F3 cell mutagenesis screening | Anticipate clinical resistance mechanisms |
Formulation Challenges | Salt screening (isethionate, phosphate) | Address solubility limitations for IV administration |
Future research must address these gaps through integrated medicinal chemistry and structural biology approaches. Particularly promising is cocrystallization with CDK2 (building on R547-bound structures [3]) to visualize binding mode adaptations imposed by the trans-cyclohexyl linker. Additionally, the scaffold's modularity supports its potential as a chemical probe for emerging kinase targets beyond oncology, including inflammatory and neurodegenerative disorders [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7